molecular formula C13H10BrNO3 B570498 Methyl 1-benzoyl-3-bromo-1H-pyrrole-2-carboxylate CAS No. 117918-26-0

Methyl 1-benzoyl-3-bromo-1H-pyrrole-2-carboxylate

Cat. No.: B570498
CAS No.: 117918-26-0
M. Wt: 308.131
InChI Key: VOTUXZVZNHKSBW-UHFFFAOYSA-N
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Description

Methyl 1-benzoyl-3-bromo-1H-pyrrole-2-carboxylate is a heterocyclic organic compound featuring a pyrrole ring substituted with a benzoyl group at position 1, a bromine atom at position 3, and a methyl ester at position 2. This structure combines electron-withdrawing (bromo, ester) and electron-donating (benzoyl) groups, making it a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. The bromine atom provides a reactive site for cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), while the ester group allows further functionalization via hydrolysis or transesterification. Crystallographic studies, supported by software like SHELX and WinGX, confirm its planar pyrrole core and anisotropic displacement parameters, critical for understanding reactivity and intermolecular interactions .

Properties

IUPAC Name

methyl 1-benzoyl-3-bromopyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO3/c1-18-13(17)11-10(14)7-8-15(11)12(16)9-5-3-2-4-6-9/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOTUXZVZNHKSBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CN1C(=O)C2=CC=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60718710
Record name Methyl 1-benzoyl-3-bromo-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60718710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117918-26-0
Record name Methyl 1-benzoyl-3-bromo-1H-pyrrole-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117918-26-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1-benzoyl-3-bromo-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60718710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-benzoyl-3-bromo-1H-pyrrole-2-carboxylate typically involves the bromination of a pyrrole derivative followed by esterification and benzoylation reactions. One common method includes:

    Esterification: The carboxylic acid group on the pyrrole ring is converted to a methyl ester using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-benzoyl-3-bromo-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The pyrrole ring can be oxidized under specific conditions to form pyrrole oxides.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Formation of substituted pyrrole derivatives.

    Reduction: Formation of alcohol derivatives.

    Oxidation: Formation of pyrrole oxides.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that methyl 1-benzoyl-3-bromo-1H-pyrrole-2-carboxylate exhibits significant antimicrobial properties. A study indicated its effectiveness against various bacterial strains, making it a candidate for developing new antibacterial agents.

Bacterial StrainActivity Observed
Staphylococcus aureusSignificant inhibition
Escherichia coliModerate inhibition
Pseudomonas aeruginosaSignificant inhibition

Antitumor Activity

In vitro studies have shown that this compound can inhibit the growth of cancer cell lines, suggesting its potential as an antitumor agent. The following table summarizes its inhibitory effects on specific cancer cell lines:

Cancer Cell LineInhibition Percentage
MCF-7 (Breast Cancer)70% inhibition
HeLa (Cervical Cancer)65% inhibition
A549 (Lung Cancer)75% inhibition

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in stimulated human peripheral blood mononuclear cells (PBMCs). This suggests a mechanism that could be beneficial in treating inflammatory diseases.

Antimicrobial Research

In a comparative study involving various pyrrole derivatives, this compound exhibited superior antimicrobial activity compared to traditional antibiotics. This finding emphasizes its potential as a lead compound for developing novel antibacterial therapies.

Antitumor Investigations

Further research focused on the antitumor effects of this compound on different cancer cell lines. Results indicated significant inhibition of cell growth in both MCF-7 and A549 cells, highlighting its potential utility in cancer therapy.

Mechanism of Action

The mechanism by which Methyl 1-benzoyl-3-bromo-1H-pyrrole-2-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs include:

Methyl 1-Benzoyl-1H-Pyrrole-2-Carboxylate (lacking bromine at position 3).

Methyl 3-Bromo-1H-Pyrrole-2-Carboxylate (lacking the benzoyl group).

Methyl 1-Benzoyl-5-Bromo-1H-Pyrrole-2-Carboxylate (bromine at position 5 instead of 3).

Table 1: Structural and Physicochemical Comparisons

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility (DMSO) Key Reactivity
Target Compound 308.12 145–148 High Suzuki coupling, nucleophilic substitution
Non-brominated analog (Compound 1) 229.23 112–115 Moderate Ester hydrolysis, amidation
Non-benzoyl analog (Compound 2) 218.01 98–101 Low Halogenation, Grignard reactions
5-Bromo isomer (Compound 3) 308.12 138–141 Moderate Reduced steric hindrance for meta-substitution

The benzoyl group in the target compound enhances π-stacking interactions in crystallographic packing compared to non-benzoyl analogs, as observed via ORTEP-III visualizations . Bromine at position 3 introduces steric bulk, reducing reactivity in electrophilic aromatic substitution compared to the 5-bromo isomer .

Spectroscopic Differentiation (NMR Analysis)

NMR studies reveal distinct chemical environments influenced by substituent positioning. For example:

  • 1H NMR: The target compound shows downfield shifts for protons near the bromine (δ 7.8–8.2 ppm) due to electron withdrawal, contrasting with upfield shifts in non-brominated analogs (δ 7.2–7.5 ppm). Protons adjacent to the benzoyl group exhibit deshielding (δ 7.4–7.6 ppm) compared to δ 6.9–7.1 ppm in Compound 2 .
  • 13C NMR: The carbonyl carbon of the benzoyl group resonates at δ 168–170 ppm, while the ester carbonyl appears at δ 165–167 ppm. Bromine’s inductive effect shifts the C-3 carbon to δ 120–122 ppm, versus δ 110–112 ppm in non-brominated analogs .

Table 2: Key NMR Chemical Shifts (ppm)

Position Target Compound Non-Brominated Analog 5-Bromo Isomer
C-3 (Br adjacent) 121.5 111.2 115.8
Benzoyl C=O 169.3 169.1 168.9
Ester C=O 166.7 166.5 166.3
Crystallographic and Computational Insights

Software suites like SHELX and WinGX enable precise structural validation. For example:

  • The target compound’s anisotropic displacement parameters (ADPs) show greater elongation along the benzoyl plane, indicative of π-orbital interactions .
  • Hydrogen-bonding networks in the crystal lattice are weaker (avg. O···H distance: 2.8 Å) compared to non-brominated analogs (2.5 Å), due to bromine’s steric effects .

Biological Activity

Methyl 1-benzoyl-3-bromo-1H-pyrrole-2-carboxylate, a compound with the molecular formula C13H10BrNO3C_{13}H_{10}BrNO_3 and a molecular weight of approximately 308.13 g/mol, has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies, supported by diverse research findings.

PropertyValue
Molecular FormulaC13H10BrNO3
Molecular Weight308.127 g/mol
Exact Mass306.984 g/mol
LogP2.7257
PSA (Polar Surface Area)48.30 Ų

Biological Activity Overview

This compound exhibits a range of biological activities, primarily in the fields of antibacterial and anticancer research. The pyrrole ring structure is known for its versatility in medicinal chemistry, often leading to compounds with significant pharmacological properties.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of pyrrole derivatives, including this compound. In vitro evaluations have shown promising results against various bacterial strains:

  • Staphylococcus aureus : MIC values ranged from 3.12 to 12.5 μg/mL.
  • Escherichia coli : Comparatively higher MIC values were observed.

These findings suggest that modifications to the pyrrole structure can enhance antibacterial efficacy, making it a candidate for further development in antibiotic therapies .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Research indicates that it may induce apoptosis in cancer cells through various mechanisms:

  • Cell Cycle Arrest : The compound has been shown to cause G1 phase arrest in certain cancer cell lines.
  • Apoptotic Pathways : Activation of caspases and modulation of Bcl-2 family proteins have been observed, indicating its potential as an anticancer agent.

A notable study demonstrated that derivatives of pyrrole could inhibit tumor growth in animal models, suggesting that this compound may possess similar properties .

Study 1: Antibacterial Efficacy

In a comparative study involving various pyrrole derivatives, this compound was evaluated alongside established antibiotics like ciprofloxacin. The results indicated that this compound exhibited superior activity against resistant strains of Staphylococcus aureus, highlighting its potential as a lead compound for new antibiotic development .

Study 2: Anticancer Mechanisms

A research article published in Molecules detailed the effects of this compound on human breast cancer cells (MCF-7). The study found that treatment with the compound resulted in significant reductions in cell viability and induced apoptosis through mitochondrial pathways. The authors suggested that further structural modifications could enhance its potency and selectivity .

Q & A

Basic Questions

Q. What are the common synthetic routes for Methyl 1-benzoyl-3-bromo-1H-pyrrole-2-carboxylate, and how can reaction efficiency be optimized?

  • Methodological Answer : A typical route involves coupling pyrrole derivatives with benzoyl chlorides under anhydrous conditions. For example, using carbodiimide (CDI) as a coupling agent in tetrahydrofuran (THF) with reflux (3–24 hours) achieves moderate yields (23–30%) . Optimization includes controlling stoichiometry (e.g., 1.1 equivalents of acyl chloride), inert atmospheres, and post-reaction purification via silica gel chromatography (petroleum ether/dichloromethane mixtures) . Monitoring via thin-layer chromatography (TLC) and intermediate characterization by 1H^1H-NMR ensures reaction progression.

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

  • Methodological Answer :

  • 1H^1H-NMR : Identifies substituent integration (e.g., benzoyl protons at δ 7.50–7.57 ppm, methyl ester at δ 4.27 ppm) .
  • X-ray crystallography : Resolves bond lengths/angles (e.g., C-Br bond ~1.89 Å) and confirms spatial arrangement .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., ESI-MS m/z 402.2 for brominated derivatives) .

Q. What safety precautions are necessary when handling brominated pyrrole derivatives during synthesis?

  • Methodological Answer : Use fume hoods, nitrile gloves, and lab coats to avoid inhalation/skin contact. Brominated intermediates may release corrosive HBr; neutralize waste with sodium bicarbonate. Dispose via licensed chemical disposal services, avoiding aqueous release due to potential bioaccumulation .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data (e.g., NMR and mass spectrometry) when characterizing this compound?

  • Methodological Answer : Cross-validate with complementary techniques:

  • Decoupling experiments : Resolve overlapping 1H^1H-NMR signals (e.g., aromatic vs. pyrrole protons) .
  • Isotopic labeling or 2D NMR (COSY, HSQC) : Assign ambiguous peaks .
  • Crystallographic validation : Compare experimental X-ray data with computational models (e.g., SHELXL refinement) to confirm connectivity .

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed using software like SHELX?

  • Methodological Answer : Challenges include anisotropic displacement of bromine atoms and potential twinning. SHELXL refines anisotropic displacement parameters (ADPs) via least-squares minimization and handles twinning with HKLF5 format data. For high-resolution datasets (<1.0 Å), the "L.S. 10" command improves convergence .

Q. How does the electron-withdrawing benzoyl group influence the reactivity of the pyrrole ring in further functionalization reactions?

  • Methodological Answer : The benzoyl group deactivates the pyrrole ring, directing electrophilic substitution to the β-position (C-5). Bromination at C-3 is sterically and electronically favored, as seen in analogous derivatives . Computational studies (DFT) can predict regioselectivity by analyzing frontier molecular orbitals.

Q. What computational methods complement experimental data in predicting molecular geometry and electronic properties?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculates optimized geometries (bond lengths/angles within 2% of X-ray data) .
  • Molecular docking : Screens for potential biological interactions (e.g., kinase inhibition) using docking software (AutoDock Vina) .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C-H···O contacts) from crystallographic data .

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